
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-(butoxyethoxy)ethyl)hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved heat and mass transfer .
Análisis De Reacciones Químicas
Types of Reactions
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Produces 3-carboxylrifamycin derivatives.
Reduction: Produces 3-hydroxyrifamycin derivatives.
Substitution: Produces various substituted rifamycin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex rifamycin derivatives.
Biology: Studied for its interactions with biological membranes and its effects on cellular permeability.
Medicine: Investigated for its potential as an antibiotic with enhanced activity against resistant bacterial strains.
Industry: Utilized in the development of new materials with antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparación Con Compuestos Similares
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is unique due to its enhanced solubility and stability compared to other rifamycin derivatives. The presence of the oxime group and the butoxyethoxyethyl moiety provides additional sites for chemical modification, allowing for the development of derivatives with tailored pharmacological properties .
Propiedades
Número CAS |
52370-32-8 |
|---|---|
Fórmula molecular |
C46H64N2O15 |
Peso molecular |
885.0 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-26-[(E)-2-(2-butoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H64N2O15/c1-11-12-17-58-19-20-59-21-22-61-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)63-46(9,44(35)55)60-18-16-32(57-10)26(4)42(62-30(8)49)28(6)38(51)27(5)37(50)24(2)14-13-15-25(3)45(56)48-36/h13-16,18,23-24,26-28,32,37-38,42,50-54H,11-12,17,19-22H2,1-10H3,(H,48,56)/b14-13+,18-16+,25-15+,47-23+ |
Clave InChI |
LSYKXUPTBOISHA-QEIILYRFSA-N |
SMILES isomérico |
CCCCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canónico |
CCCCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


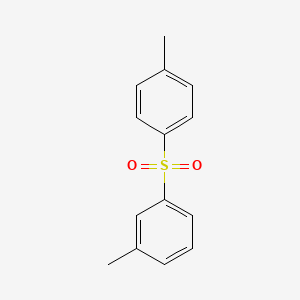
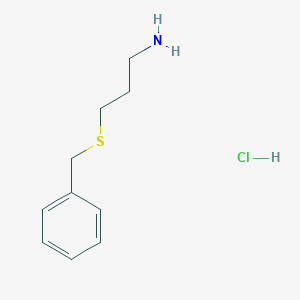
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)
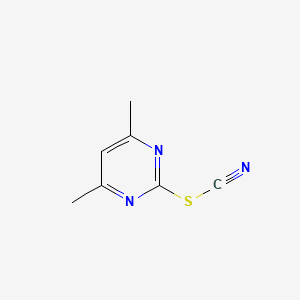
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

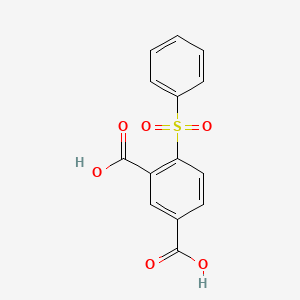
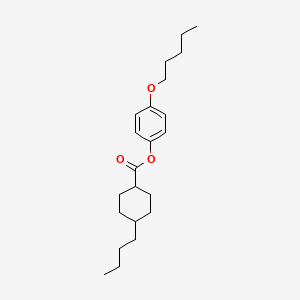
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
